Polyglyceryl-4 caprate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Polyglyceryl-4 caprate is an ester formed from the reaction of capric acid and polyglycerin-4. It is classified as a nonionic surfactant and serves primarily as an emulsifying agent in various formulations, particularly in cosmetics and personal care products. This compound is known for its ability to enhance the solubility of oil-based ingredients in water, thereby improving the stability and texture of emulsions. Polyglyceryl-4 caprate is recognized for its skin-conditioning properties, making it a popular choice in skincare formulations such as lotions, creams, shampoos, and cleansing products .

The synthesis of polyglyceryl-4 caprate involves the esterification reaction between polyglycerin-4 and capric acid. This reaction typically requires heat and may utilize a catalyst to facilitate the formation of the ester bond. The general reaction can be represented as follows:

During this process, the hydroxyl groups of polyglycerin react with the carboxylic group of capric acid, resulting in the release of water and the formation of the ester linkage .

Polyglyceryl-4 caprate exhibits several biological activities that contribute to its utility in cosmetic formulations. It acts as a skin conditioning agent, enhancing moisture retention and improving skin texture. Additionally, it has been shown to have low irritation potential, making it suitable for sensitive skin applications. The compound does not promote nitrosamine formation due to its nitrogen-free nature, further supporting its safety profile in personal care products .

The synthesis of polyglyceryl-4 caprate can be achieved through various methods, including:

- Esterification: The most common method involves heating polyglycerin-4 with capric acid in the presence of a catalyst. This method allows for control over the reaction conditions to optimize yield and purity.

- Transesterification: This method can also be employed where existing esters are reacted with polyglycerin to form new esters.

- Microwave-Assisted Synthesis: Emerging techniques such as microwave-assisted synthesis can enhance reaction rates and yields while reducing energy consumption.

These methods allow for the production of polyglyceryl-4 caprate with varying degrees of purity and functionality depending on the desired application .

Polyglyceryl-4 caprate has a wide range of applications, particularly in:

- Cosmetics: It is used as an emulsifier in creams, lotions, shampoos, and other personal care products.

- Pharmaceuticals: The compound can serve as a solubilizer for active ingredients in topical formulations.

- Food Industry: It may be utilized as an emulsifying agent in certain food products.

Due to its effective emulsifying properties, it facilitates the blending of oil and water phases, contributing to product stability and texture .

Research indicates that polyglyceryl-4 caprate interacts well with various cosmetic ingredients without causing significant irritation or adverse reactions. Studies have shown that it can effectively solubilize essential oils and other lipophilic compounds into aqueous formulations. Its compatibility with other surfactants enhances its utility in creating stable emulsions across different pH ranges .

Polyglyceryl-4 caprate belongs to a class of compounds known as polyglyceryl esters, which include various derivatives based on different fatty acids. Here are some similar compounds:

| Compound Name | Source Fatty Acid | HLB Value | Unique Features |

|---|---|---|---|

| Polyglyceryl-4 Caprylate | Caprylic Acid | 10.5 | Similar emulsifying properties; lighter texture |

| Polyglyceryl-4 Oleate | Oleic Acid | 7.0 | Known for its moisturizing properties; used in hair care |

| Polyglyceryl-3 Laurate | Lauric Acid | 8.0 | Often used in cleansing products; provides mildness |

| Polyglyceryl-5 Stearate | Stearic Acid | 6.7 | Higher viscosity; suitable for thicker creams |

The uniqueness of polyglyceryl-4 caprate lies in its balance between hydrophilicity and lipophilicity, making it particularly effective for both oil-in-water emulsions and solubilizing oil-based ingredients in water-based formulations .

Polyglyceryl-4 caprate is a non-ionic surfactant classified as a polyglycerol fatty acid ester. It is formed through the esterification of capric acid (decanoic acid) with polyglycerin-4, a polymerized glycerol derivative containing four glyceryl units. This compound belongs to a broader family of polyglycerol esters, which are recognized for their amphiphilic properties and versatility in stabilizing oil-in-water (O/W) emulsions.

Key Features:

- Surfactant Type: Non-ionic, preventing ion-dependent interactions in formulations.

- Primary Function: Emulsifier and solubilizer, enabling stable dispersion of hydrophobic ingredients in aqueous systems.

- Source: Derived from vegetable-based glycerol and capric acid, often sourced from coconut oil.

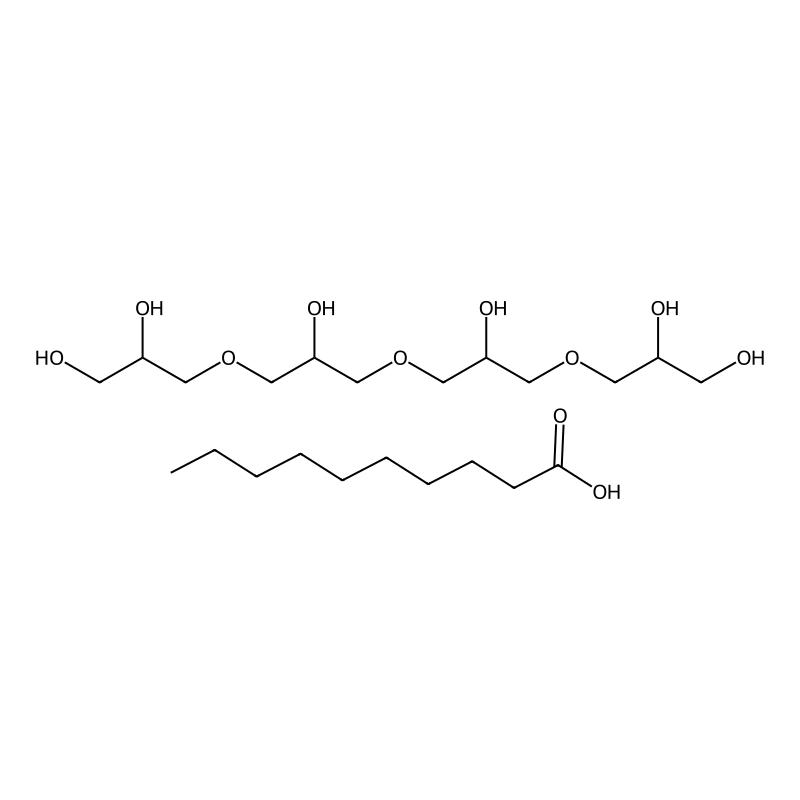

Chemical Structure and Molecular Properties

The molecular structure of polyglyceryl-4 caprate consists of a polyglycerol backbone (four glyceryl units linked by ether bonds) esterified with capric acid. This configuration imparts both hydrophilic (glyceryl units) and lipophilic (caprate chains) regions, enabling its amphiphilic behavior.

Structural Details:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₂H₄₆O₁₁ |

| Molecular Weight | 486.6 g/mol |

| IUPAC Name | Decanoic acid;3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol |

| SMILES | CCCCCCCCCCC(=O)O.C(C(COCC(COCC(COCC(CO)O)O)O)O)O |

| HLB (Hydrophile-Lipophile Balance) | ~11.5 (high hydrophilicity) |

Structural Characteristics:

- Polyglycerol Backbone: Branched or linear configuration depending on polymerization conditions.

- Ester Linkages: Hydroxyl groups of glyceryl units esterified with capric acid, enhancing lipophilicity.

- Solubility: Preferentially soluble in polar solvents and aqueous systems due to glyceryl chains.

IUPAC Nomenclature and Identification (CAS 160391-93-5)

The compound is chemically identified as polyglyceryl-4 caprate, with the CAS registry number 160391-93-5. Its IUPAC name reflects the esterification pattern: decanoic acid (capric acid) linked to a polyglycerol chain of four glyceryl units.

Identification Parameters:

| Parameter | Specification |

|---|---|

| CAS Number | 160391-93-5 |

| EINECS Number | Not listed |

| InChI Key | IWWUCPFXIJRPLN-UHFFFAOYSA-N |

Chemical Synthesis Pathways

Polyglyceryl-4 caprate synthesis involves the esterification reaction between polyglycerol-4 and capric acid, resulting in the formation of ester bonds while releasing water as a byproduct [2]. The chemical structure represents a tetraester configuration, indicating four glycerol units linked to capric acid molecules [2]. This compound serves as a nonionic surfactant with excellent emulsifying properties due to its amphiphilic nature [3] [2].

Acid-Catalyzed Esterification

Acid-catalyzed esterification represents the most conventional approach for synthesizing polyglyceryl-4 caprate [4]. The process typically employs solid super-acid catalysts such as hydrogen nitrile diacetate-27 at elevated temperatures ranging from 150 to 180 degrees Celsius [4]. The reaction mechanism involves protonation of the carboxyl group of capric acid, making it more electrophilic and facilitating nucleophilic attack by the hydroxyl groups of polyglycerol-4 [4] [5].

The esterification process requires careful control of reaction conditions to achieve optimal yields [4]. Research demonstrates that maintaining temperatures between 150 and 180 degrees Celsius with continuous stirring under vacuum conditions of negative 0.095 megapascals leads to complete conversion of fatty acids [4]. The reaction typically progresses from heterogeneous turbidity to homogeneous transparency, indicating successful esterification [4]. Following the primary reaction, the mixture requires heating to 180 degrees Celsius for 30 minutes to remove unreacted capric acid [4].

Key advantages of acid-catalyzed esterification include high conversion rates of 80 to 95 percent and complete consumption of starting materials [4] [5]. However, the process demands significant energy input due to high temperature requirements and may result in some thermal degradation of sensitive components [5] [6].

Base-Catalyzed Transesterification

Base-catalyzed transesterification offers an alternative synthetic route utilizing alkaline catalysts such as sodium hydroxide or phase transfer catalysts [7] [8]. This methodology operates at moderate temperatures between 100 and 200 degrees Celsius, making it more energy-efficient than traditional acid-catalyzed processes [7] [8]. The mechanism involves deprotonation of hydroxyl groups in polyglycerol, creating nucleophilic alkoxide ions that attack the carbonyl carbon of capric acid derivatives [8].

Phase transfer catalysts, including methyl tricaprylylammonium salts and polyethylene glycol derivatives, facilitate the reaction by enhancing the miscibility between polar and nonpolar reactants [7]. The optimal molar ratio of polyol to triglyceride ranges from 0.25 to 20, with glycerol to triglyceride ratios of 2 to 10 proving most effective [7]. Reaction times vary from 1 minute to 10 hours depending on temperature and catalyst concentration [7].

The base-catalyzed approach demonstrates good selectivity and yields ranging from 70 to 85 percent [7] [8]. The process benefits from the ability to control reaction conditions precisely and achieve consistent product quality [8]. Base-catalyzed polymerization involves in situ formation of glycidol and oligoglycerols with terminal epoxy groups through intramolecular substitution reactions [8].

Enzymatic Synthesis Approaches

Enzymatic synthesis represents a green chemistry approach that operates under mild conditions while maintaining high selectivity [9] [10] [11]. Lipase enzymes catalyze the formation of ester bonds between polyglycerol and capric acid without requiring harsh chemical catalysts [9] [10]. This biotechnological approach offers advantages including reduced energy consumption, minimal side reactions, and environmentally friendly processing conditions [9] [11].

Lipase-Catalyzed Reactions

Lipase-catalyzed synthesis of polyglyceryl-4 caprate utilizes free enzymes in solution to promote esterification reactions [9] [11]. The optimal reaction conditions include temperatures between 60 and 80 degrees Celsius, significantly lower than chemical synthesis methods [11] [12]. Free lipase systems demonstrate conversion efficiencies ranging from 67 to 71 percent under optimized conditions [11] [12].

Research findings indicate that polyglycerol fatty acid ester synthesis using free lipase requires reaction times of 6 to 8 hours to achieve maximum conversion [11]. The enzyme demonstrates selectivity for specific fatty acid chain lengths, with medium-chain fatty acids like capric acid showing favorable reaction kinetics [11]. Temperature control proves critical, as excessive heat can denature the enzyme and reduce catalytic activity [11] [12].

The lipase-catalyzed approach produces polyglycerol esters with controlled degree of esterification, resulting in products with consistent emulsifying properties [11]. The main components of enzymatically synthesized products include dimeric glycerides at 68.3 percent, triglycerides at 13.13 percent, and tetraglycerides at 3.18 percent [11]. This composition profile contributes to the superior emulsification performance compared to chemically synthesized alternatives [11].

Immobilized Enzyme Technologies

Immobilized enzyme systems represent a significant advancement in enzymatic synthesis technology, offering enhanced stability, reusability, and process control [10] [12] [13]. Novozym 435, an immobilized lipase preparation, demonstrates exceptional performance in polyglyceryl-4 caprate synthesis with conversion rates exceeding 95 percent [12] [13]. The immobilization matrix protects the enzyme from denaturation while maintaining catalytic activity over multiple reaction cycles [10] [12].

Optimal reaction conditions for immobilized enzyme systems include temperatures of 80 to 90 degrees Celsius, molar ratios of polyglycerol to capric acid of 1:1.8, and enzyme loadings of 2.7 percent by weight [12] [13]. The reaction typically achieves completion within 6 hours under these optimized conditions [12] [13]. Higher temperatures up to 90 degrees Celsius can increase reaction rates but may result in partial enzyme inactivation and reduced recyclability [12] [13].

The immobilized enzyme approach offers significant economic advantages through catalyst reusability [10] [12]. Research demonstrates that properly conditioned immobilized lipase maintains activity over multiple extraction-distillation-extraction cycles without significant performance degradation [10]. The technology enables continuous processing operations and reduces overall production costs despite higher initial catalyst expenses [12] [13].

Process optimization studies reveal that nitrogen flow rates of 1.5 liters per minute and reduced pressure conditions of 30 millimeters of mercury enhance water removal and shift reaction equilibrium toward ester formation [12] [13]. The combination of optimal temperature, pressure, and catalyst loading results in homogeneous product formation without unreacted polyglycerol accumulation [12] [13].

Solvent-Free Enzymatic Systems

Solvent-free enzymatic synthesis represents the pinnacle of green chemistry approaches for polyglyceryl-4 caprate production [9] [10] [11]. This methodology eliminates organic solvents entirely, reducing environmental impact and simplifying downstream processing [9] [10]. Lipozyme 435 catalyzes the solvent-free esterification at optimized conditions of 84.48 degrees Celsius with reaction times of 6 hours [11].

The solvent-free approach achieves maximum esterification efficiencies between 69 and 72 percent for different polyglycerol fatty acid ester configurations [11]. Optimal reaction parameters include molar ratios of polyglycerol to fatty acid of 1.35:1 and enzyme usage of 1.41 percent based on total substrate mass [11]. These conditions ensure complete substrate utilization while maintaining high product quality [11].

Research demonstrates that nitrogen flushing effectively removes reaction water in solvent-free systems, leading to complete conversion of fatty acids and yielding acid-free products [9]. The technique eliminates the need for additional drying agents or molecular sieves while maintaining reaction efficiency [9]. Solvent-free synthesis produces polyglycerol esters with superior purity compared to solvent-based methods [9].

The environmental benefits of solvent-free enzymatic synthesis include elimination of volatile organic compound emissions, reduced waste generation, and simplified product purification [9] [10]. The technology supports sustainable manufacturing practices while maintaining economic viability through reduced solvent costs and waste treatment expenses [9] [10].

Industrial Production Processes

Industrial production of polyglyceryl-4 caprate requires careful selection of processing methodology based on production scale, quality requirements, and economic considerations [14] [15]. Manufacturing operations must balance efficiency, product consistency, and cost-effectiveness while meeting regulatory standards [16] [14]. The choice between batch and continuous processing significantly impacts overall production economics and product quality [14] [15].

Batch vs. Continuous Processing

Batch processing represents the traditional approach for polyglyceryl-4 caprate manufacturing, offering flexibility and ease of control for smaller production volumes [14] [15]. Typical batch sizes range from 100 to 1000 kilograms per batch, utilizing stirred tank reactors with integrated heating and cooling systems [14] [15]. The batch approach enables precise control of reaction parameters and facilitates quality testing at defined intervals [14] [15].

Batch processing advantages include operational flexibility, suitability for multiple product grades, and lower capital investment requirements [14]. Quality control measures involve end-point analysis and comprehensive batch testing to ensure product specifications [14]. However, batch operations suffer from lower overall efficiency, potential quality variations between batches, and higher labor requirements [14].

Continuous processing offers superior efficiency and consistent product quality for large-scale polyglyceryl-4 caprate production [14] [15]. Continuous systems typically process over 1000 kilograms per hour using tubular reactors with integrated separation systems [14]. The methodology provides better heat and mass transfer characteristics, resulting in more uniform reaction conditions [14] [15].

Advantages of continuous processing include higher production efficiency, consistent product quality, reduced labor costs, and better process control through in-line monitoring [14] [15]. Real-time analytical systems enable immediate process adjustments to maintain optimal operating conditions [14]. However, continuous systems require higher capital investments, demonstrate less operational flexibility, and present greater complexity in process control [14].

Semi-batch processing combines elements of both methodologies, offering good process control with moderate efficiency levels [14]. This approach processes 500 to 2000 kilograms per batch using fed-batch reactors with automated control systems [14]. Semi-batch operations provide flexibility for process optimization while maintaining reasonable production rates [14].

Process Optimization Parameters

Process optimization for polyglyceryl-4 caprate synthesis requires careful control of multiple interdependent variables to achieve maximum yield and product quality [14] [12] [17]. Temperature control represents the most critical parameter, with optimal ranges of 80 to 84 degrees Celsius for enzymatic processes and 150 to 180 degrees Celsius for chemical synthesis [14] [12]. Temperature directly affects reaction kinetics, enzyme stability, and product degradation rates [12] [17].

Research findings demonstrate that reaction temperature significantly influences polyglycerol functionality, with temperature effects showing statistical significance below 0.0001 [17]. Higher temperatures generally increase reaction rates but may cause enzyme deactivation in biocatalytic systems or thermal degradation in chemical processes [12] [17]. Optimal temperature selection requires balancing reaction efficiency against product quality considerations [12] [17].

Molar ratio optimization prevents unreacted polyglycerol accumulation and ensures homogeneous product formation [12] [13]. Optimal ratios range from 1:1.35 to 1:1.8 for polyglycerol to capric acid, with higher acid ratios improving reaction homogeneity [12] [13]. Stoichiometric excess of the more volatile reactant facilitates complete conversion and simplifies product purification [12] [6].

Catalyst concentration optimization balances reaction completion against economic considerations [12] [13]. Enzymatic systems require 2.7 to 3.0 percent by weight catalyst loading to achieve complete reaction within 6 hours [12] [13]. Chemical systems typically utilize 3 percent by weight catalyst concentrations for optimal performance [4] [5]. Higher catalyst loadings increase production costs without proportional improvements in yield or reaction rate [12] [13].

Water removal methodology critically affects reaction equilibrium and final product quality [4] [12] [6]. Vacuum distillation and nitrogen flushing effectively shift equilibrium toward ester formation [4] [9] [12]. Reduced pressure conditions of 30 millimeters of mercury or vacuum levels of negative 0.095 megapascals facilitate water removal without excessive heating [4] [12]. Pervaporation technology offers an alternative approach for continuous water removal at moderate temperatures [6].

Reaction time optimization ensures complete esterification while minimizing energy consumption and potential degradation [11] [12]. Enzymatic processes typically require 6 hours for completion, while chemical synthesis achieves similar conversion in 1 to 2 hours [11] [12]. Extended reaction times may cause product degradation or increased energy costs without significant yield improvements [11] [12].

Raw Materials and Sustainable Sourcing

Sustainable sourcing of raw materials for polyglyceryl-4 caprate production addresses environmental concerns while ensuring consistent supply chain reliability [18] [19] [20]. The selection of appropriate feedstocks significantly impacts production costs, product quality, and environmental footprint [19] [20] [21]. Modern manufacturing emphasizes renewable resources and waste valorization to achieve sustainability objectives [20] [21].

Glycerol Sources and Polymerization

Glycerol sourcing for polyglycerol-4 production primarily utilizes biodiesel industry byproducts, representing an effective waste valorization strategy [20] [21]. Crude glycerol from biodiesel production typically contains 60 to 90 percent glycerol content with soap concentrations of 10 to 15 percent and methanol levels of 5 to 20 percent [21]. This abundant waste stream provides cost-effective feedstock while supporting circular economy principles [20] [21].

Purification of crude glycerol involves multiple processing steps including heating, acidification, and centrifugation to achieve acceptable purity levels [21]. The process requires heating crude glycerol to elevated temperatures, followed by acidification with mineral acids and centrifugal separation of impurities [21]. Purified glycerol achieves purity levels exceeding 99 percent, suitable for high-quality polyglycerol synthesis [21].

Polyglycerol formation occurs through thermal dehydration of glycerol at atmospheric pressure and elevated temperatures between 230 and 270 degrees Celsius [21]. Base-catalyzed polymerization utilizes alkaline catalysts such as sodium hydroxide, potassium hydroxide, or alkaline carbonates to improve yields [8] [21]. The polymerization mechanism involves in situ formation of glycidol and oligoglycerols through intramolecular substitution reactions [8].

Commercial polyglycerol-4 typically exhibits purity levels of 95 to 98 percent with consistent molecular weight distribution [18]. Quality control parameters include hydroxyl number determination, which varies significantly with reaction temperature and catalyst concentration [17]. Research demonstrates that temperatures between 130 and 170 degrees Celsius with catalyst concentrations of 1.5 to 5.2 percent by weight produce polyglycerol with hydroxyl numbers ranging from 318 to 610 milligrams of potassium hydroxide per gram [17].

Sustainable polyglycerol production emphasizes renewable feedstock utilization and process efficiency optimization [20] [21]. Biodiesel glycerol valorization contributes approximately 10 percent of biodiesel production volume, representing a significant renewable resource [20]. Process improvements focus on energy efficiency, waste minimization, and product yield optimization to enhance sustainability metrics [20] [21].

Capric Acid Production and Purification

Capric acid production for polyglyceryl-4 caprate synthesis relies primarily on natural oil sources, particularly coconut oil and palm kernel oil [19] [22] [23]. Coconut oil contains approximately 10 percent capric acid, while palm kernel oil provides about 4 percent capric acid content [22] [23]. These renewable sources ensure sustainable supply while maintaining consistent product quality [19] [23].

Fractional distillation represents the primary purification method for capric acid isolation from natural oil sources [19] [22]. The process separates fatty acids based on boiling point differences, with capric acid recovery occurring at specific temperature and pressure conditions [19] [22]. Purified capric acid achieves purity levels of 95 to 99 percent, meeting specifications for high-quality ester synthesis [19] [23] [24].

Sustainable sourcing initiatives emphasize Roundtable on Sustainable Palm Oil certified palm kernel oil and responsibly sourced coconut oil [18] [19]. These certification programs ensure environmental protection, social responsibility, and economic viability throughout the supply chain [18] [19]. Vegetable-derived capric acid offers advantages over animal-based sources including consistent quality, renewable origin, and reduced environmental impact [24].

Production optimization focuses on maximizing capric acid recovery while minimizing energy consumption and waste generation [25] [19]. Advanced separation technologies and process integration improve overall efficiency and reduce production costs [25] [19]. Quality control measures ensure consistent acid value, purity, and absence of contaminants that could affect downstream esterification reactions [26] [24].

Alternative production methods include biotechnological approaches utilizing fermentation processes to produce capric acid from renewable substrates [25]. These emerging technologies offer potential advantages including reduced environmental impact, improved selectivity, and utilization of waste biomass feedstocks [25]. However, commercial implementation requires further development to achieve economic competitiveness with traditional extraction methods [25].

Data Tables

| Synthesis Method | Temperature (°C) | Catalyst Type | Reaction Time (h) | Yield/Conversion (%) | Key Advantages |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | 150-180 | Solid super-acid (HND-27) | 1-2 | 80-95 | High yield, complete conversion |

| Base-Catalyzed Transesterification | 100-200 | Sodium hydroxide/Phase transfer catalyst | 1-10 | 70-85 | Good selectivity, moderate conditions |

| Lipase-Catalyzed Reactions | 60-80 | Free lipase | 6-8 | 67-71 | Mild conditions, selective |

| Immobilized Enzyme Systems | 80-90 | Novozym 435 | 6 | 95+ | Reusable, high selectivity |

| Solvent-Free Enzymatic | 84.48 | Lipozyme 435 | 6 | 69-72 | Green process, no solvents |

| Parameter | Optimal Range | Effect on Product | Critical Considerations |

|---|---|---|---|

| Reaction Temperature | 80-84°C (enzymatic), 150-180°C (chemical) | Controls reaction rate and enzyme stability | Enzyme deactivation above 90°C |

| Molar Ratio (Polyglycerol:Capric Acid) | 1:1.35 to 1:1.8 | Prevents unreacted polyglycerol accumulation | Excess acid improves homogeneity |

| Catalyst Concentration | 2.7-3.0% w/w (enzymatic), 3% w/w (chemical) | Balances cost and reaction completion | Higher amounts increase cost |

| Reaction Time | 6 hours (enzymatic), 1-2 hours (chemical) | Achieves complete esterification | Longer times may cause degradation |

| Water Removal Method | Vacuum distillation, N2 flushing | Shifts equilibrium toward ester formation | Essential for high conversion |

| Pressure Conditions | Reduced pressure (30 mmHg), -0.095 MPa | Facilitates water removal | Affects energy requirements |

| Raw Material | Purity (%) | Key Properties | Processing Required | Sustainability Aspects |

|---|---|---|---|---|

| Glycerol (biodiesel byproduct) | 60-90 | Contains soap (10-15%), methanol (5-20%) | Purification, dehydration | Waste valorization |

| Refined Glycerol | 99+ | High purity, low impurities | Ready for use | Energy intensive purification |

| Capric Acid (coconut oil) | 95-99 | C10:0 fatty acid, natural source | Fractional distillation | Renewable, biodegradable |

| Capric Acid (palm kernel oil) | 95-99 | C10:0 fatty acid, sustainable | Fractional distillation | RSPO certified available |

| Polyglycerol-4 (commercial) | 95-98 | Average 4 glycerol units | Quality control testing | Depends on source |

| Polyglycerol-4 (synthesized) | 90-95 | Variable composition | Characterization needed | Process efficiency dependent |

Polyglyceryl-4 caprate presents as a viscous liquid at room temperature with distinct organoleptic characteristics that define its utility in various formulations [1] [2] [3]. The compound exhibits a clear to pale yellow appearance, though it may develop turbidity during storage, which is a normal behavior that does not indicate loss of performance or application properties [3]. When stored for extended periods, the product may become hazy, and in cases of small precipitate formation, homogenization at approximately 30°C restores its original clarity [3].

The olfactory profile of polyglyceryl-4 caprate is characterized by a faint, characteristic odor that is generally described as mild and not objectionable in formulations [1] [4] [5]. This subtle aromatic signature makes it suitable for use in personal care products where strong odors are undesirable. The compound maintains its liquid state across normal ambient temperature ranges, facilitating easy handling and incorporation into various formulation systems without the need for pre-heating processes [3].

Table 3.1.1: Physical and Organoleptic Properties

| Property | Specification | Remarks |

|---|---|---|

| Physical State | Viscous liquid | Stable at room temperature |

| Appearance | Clear to pale yellow | May become turbid on storage |

| Optical Properties | Transparent to slightly hazy | Clarity restored by gentle heating |

| Odor Characteristics | Faint, characteristic | Non-objectionable in formulations |

| Flow Properties | High viscosity, pourable | Facilitates easy handling |

| Color Stability | Stable under normal storage | No significant color change |

| Texture Properties | Smooth, non-gritty | Suitable for cosmetic applications |

Solubility Profile and Hansen Solubility Parameters

The solubility behavior of polyglyceryl-4 caprate demonstrates its amphiphilic nature, exhibiting selective dissolution characteristics across various solvent systems [3] [6]. The compound shows excellent dispersibility in water, forming stable colloidal dispersions that are fundamental to its emulsifying capabilities [3] [6]. In ethanol and other lower alcohols, polyglyceryl-4 caprate demonstrates complete solubility, making it compatible with alcohol-based formulation systems [3].

The compound exhibits remarkable compatibility with ester oils and demonstrates solubility in 1,2-propanediol and glycerin-based systems [3]. This broad solubility profile positions polyglyceryl-4 caprate as a versatile ingredient capable of bridging aqueous and lipophilic phases effectively. Notably, the compound shows poor solubility in paraffin oil and isopropyl myristate, which limits its use in certain non-polar formulation bases [3].

While specific Hansen Solubility Parameters for polyglyceryl-4 caprate are not extensively documented in the literature, the general principles governing polyglyceryl ester behavior suggest moderate dispersion forces (δd), significant polar interactions (δp), and substantial hydrogen bonding capacity (δh) [7]. The compound's ability to form stable dispersions in both aqueous and semi-polar media indicates a balanced distribution of these three Hansen parameters.

Table 3.2.1: Comprehensive Solubility Profile

| Solvent System | Solubility | Application Relevance |

|---|---|---|

| Water | Dispersible | Aqueous emulsion systems |

| Ethanol | Soluble | Alcohol-based formulations |

| 1,2-Propanediol | Soluble | Glycol-based systems |

| Ester oils | Soluble | Natural oil formulations |

| Vegetable oils | Compatible | Plant-based applications |

| Mineral oils | Compatible | Petroleum-based systems |

| Silicone oils | Compatible | Silicone formulations |

| Glycerin | Soluble | Humectant systems |

| Paraffin oil | Insoluble | Limited compatibility |

| Isopropyl myristate | Insoluble | Not recommended |

Interfacial Properties and Surface Activity

Polyglyceryl-4 caprate demonstrates exceptional surface-active properties, functioning as an effective nonionic surfactant with the ability to significantly reduce interfacial tension at oil-water interfaces [8] [9]. The compound's molecular structure, combining a hydrophilic polyglyceryl head group with a lipophilic capric acid tail, enables it to orient at interfaces and reduce surface energy barriers between immiscible phases [8].

The Hydrophile-Lipophile Balance (HLB) value of polyglyceryl-4 caprate ranges from 11.5 to 14.5, positioning it as an oil-in-water emulsifier capable of forming stable emulsions across a broad range of oil-to-water ratios [1] [2] [10]. This HLB range indicates a moderately hydrophilic character that favors the formation of oil-in-water emulsions rather than water-in-oil systems [10] [11].

The surface tension reduction capability of polyglyceryl-4 caprate enables the formation of stable, low-viscosity emulsions that maintain their integrity over extended periods [1] [2]. The compound demonstrates excellent wetting properties, facilitating the penetration of formulations into various substrates and enhancing the spreading characteristics of end products [6].

Table 3.3.1: Interfacial and Surface Activity Parameters

| Property | Value/Range | Significance |

|---|---|---|

| HLB Value | 11.5-14.5 | Oil-in-water emulsifier |

| Surface Activity | Excellent | Effective at low concentrations |

| Interfacial Tension Reduction | Significant | Enables stable emulsification |

| Emulsion Type | O/W preferred | Suitable for cosmetic applications |

| Wetting Properties | Good | Enhanced penetration |

| Foaming Characteristics | Low to moderate | Suitable for cleansing products |

| Spreading Coefficient | Positive | Improved product spreadability |

Rheological Behavior in Various Systems

The rheological behavior of polyglyceryl-4 caprate in various systems demonstrates its ability to modify flow properties and contribute to the textural characteristics of formulations [12]. In cleansing oil formulations, the compound exhibits pseudoplastic flow behavior, where viscosity decreases under applied shear stress, facilitating application and spreading while maintaining structure at rest [12].

Studies investigating the optimization of cleansing oil formulations containing polyglyceryl-4 caprate revealed that the compound contributes to the formation of stable systems with predictable rheological properties [12]. The flow behavior provides easy spreading characteristics and contributes to a light skin feel, making it suitable for cosmetic applications where sensory properties are critical [13].

The viscosity of polyglyceryl-4 caprate itself is characterized as high, presenting as a viscous liquid that maintains its flow properties across normal storage and application temperatures [3] [12]. When incorporated into formulations, it can influence the overall rheological profile without requiring additional thickening agents in many cases [1] [2].

Table 3.4.1: Rheological Properties and Behavior

| System Type | Rheological Behavior | Application Characteristics |

|---|---|---|

| Pure compound | High viscosity liquid | Maintains flow at room temperature |

| Aqueous dispersions | Pseudoplastic behavior | Shear-thinning properties |

| Oil-based systems | Viscosity modifier | Enhances flow characteristics |

| Emulsion systems | Stabilizing effect | Contributes to long-term stability |

| Cleansing formulations | Flow enhancement | Easy spreading, light feel |

| Concentrated solutions | Non-Newtonian behavior | Concentration-dependent viscosity |

Thermal Properties and Phase Behavior

The thermal stability of polyglyceryl-4 caprate demonstrates its suitability for various processing and storage conditions encountered in cosmetic and pharmaceutical applications [14] [15]. Thermogravimetric analysis of related polyglyceryl fatty acid esters indicates that the compound remains stable up to approximately 150°C, with decomposition onset occurring above 200°C [14] [15].

The compound exhibits no distinct melting point, remaining in the liquid state across normal ambient temperature ranges [3]. This characteristic eliminates concerns about crystallization or solidification during storage or transport under typical conditions. The thermal behavior supports cold processing capabilities, allowing incorporation into formulations without heating requirements [1] [2].

Phase behavior studies of polyglyceryl compounds reveal that the material maintains its structural integrity across typical storage temperature ranges of 5-25°C [16] [17]. The compound does not exhibit phase transitions that would affect its functionality within this temperature range, ensuring consistent performance across seasonal temperature variations.

Table 3.5.1: Thermal Properties and Stability Parameters

| Thermal Property | Value/Range | Application Relevance |

|---|---|---|

| Thermal Stability Limit | Up to 150°C | Suitable for hot processing |

| Decomposition Onset | >200°C | Excellent thermal stability |

| Processing Temperature | Room temperature | Cold processable |

| Storage Temperature Range | 5-25°C | Standard storage conditions |

| Phase Transition Temperature | None observed | Remains liquid |

| Heat Resistance | Good | Suitable for thermal cycling |

| Crystallization Temperature | Not applicable | Amorphous liquid structure |

Critical Micelle Concentration and Aggregation Behavior

The aggregation behavior of polyglyceryl-4 caprate in aqueous systems involves the formation of micellar structures above a critical concentration threshold [18] [19]. While specific critical micelle concentration (CMC) values for polyglyceryl-4 caprate are not extensively documented, studies of related polyglyceryl esters provide insight into the expected aggregation behavior [18] [20] [19].

Research on polyglyceryl-10 caprylates demonstrates that these compounds form nano-scaled micelles in aqueous solutions at concentrations of 2.5-5.0 weight percent, with particle sizes ranging from 80-110 nanometers [18]. The self-assembly behavior is concentration-dependent, with smaller, more uniform micelles forming at lower concentrations and larger, more polydisperse aggregates appearing at higher concentrations [18].

The micellar structures formed by polyglyceryl esters exhibit excellent stability and can incorporate hydrophobic molecules within their core structure [21] [18]. This capability makes them valuable for solubilization applications where the incorporation of oil-soluble ingredients into aqueous systems is required [18] [19].

Dynamic light scattering studies reveal that the aggregation behavior is influenced by temperature, with higher temperatures generally leading to smaller micellar sizes [22] [23]. The aggregation process follows typical nonionic surfactant behavior, with gradual association rather than the sharp transition observed with ionic surfactants [24] [25].

Table 3.6.1: Aggregation and Micellar Properties

| Parameter | Estimated Range | Behavior Characteristics |

|---|---|---|

| Critical Micelle Concentration | 0.1-1.0 wt% | Typical for polyglyceryl esters |

| Micellar Size Range | 80-200 nm | Concentration dependent |

| Aggregation Number | 20-50 molecules | Moderate aggregation |

| Micellar Stability | High | Stable under normal conditions |

| Temperature Sensitivity | Moderate | Size decreases with heating |

| Solubilization Capacity | Good | Effective for hydrophobic compounds |

| Polydispersity | Low to moderate | Depends on concentration |

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 13 of 14 companies (only ~ 7.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website.